molecular formula C30H33BrN2O12 B599593 trans-3'-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide CAS No. 146490-58-6

trans-3'-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide

Cat. No. B599593
M. Wt: 693.5
InChI Key: AFPUKFPHPAWMEP-QQVAJBBCSA-M
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Description

Trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide is a potent biomedical compound that has garnered attention in the field of nicotine addiction research. It serves as a breakthrough tool for studying nicotine-related conditions and their associated pathological mechanisms .


Synthesis Analysis

The synthesis of this compound involves several steps, including the acetylation of cotinine (a nicotine metabolite) and subsequent benzoylation. The final product is a bromide salt of the glucuronide ester of cotinine. Detailed synthetic pathways and reaction conditions are documented in scientific literature .


Molecular Structure Analysis

The molecular formula of trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide is C30H33BrN2O12 , with a molecular weight of approximately 693.49 g/mol. Its structure comprises a pyridinium ring, a benzoyloxy group, and multiple acetyl groups attached to the glucuronide moiety. The precise arrangement of atoms can be visualized using molecular modeling software .


Chemical Reactions Analysis

This compound exhibits intriguing chemical reactivity due to its functional groups. It participates in ester hydrolysis, potentially releasing cotinine and glucuronic acid. Additionally, it may undergo nucleophilic substitution reactions at the bromide site. Researchers have explored its reactivity in various contexts .

Scientific Research Applications

Metabolite Characterization and Synthesis

  • The synthesis and characterization of nicotine metabolites, specifically focusing on glucuronide conjugates of cotinine, have been critical in identifying major nicotine metabolites in smokers' urine. The reaction of methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate with (S)-(-)-cotinine has been described to afford the fully protected conjugate as the bromide salt, highlighting the role of glucuronidation in nicotine metabolism (Caldwell et al., 1992).

Analytical Applications

  • The compound has found application in the development of analytical methods for assessing tobacco consumption. By studying cotinine and its metabolites, including glucuronide conjugates, researchers have been able to trace nicotine exposure and understand the stability of these biomarkers in sewage, which is essential for wastewater-based epidemiology (Rodríguez-Álvarez et al., 2014).

Pharmacological Studies

  • In pharmacological research, the synthesis of glycyrrhetinic acid glycoside/glucuronide derivatives using similar compounds as starting points has been explored for defining structure-activity relationships of glycoside/glucuronide triterpenes (Ruiz et al., 2009). This approach provides insights into the potential therapeutic applications of such compounds.

Biomarker Development

  • The compound's utility extends to the development of biomarkers for tobacco smoke exposure. Studies have indicated that cotinine and trans-3'-hydroxycotinine conjugated with glucuronic acid can serve as effective biomarkers, offering a reliable means of assessing exposure to tobacco smoke constituents (Kedziora et al., 2007).

Environmental Health Monitoring

  • Assessing the impact of the sewer system on the stability of tobacco and alcohol biomarkers for wastewater-based epidemiology has also been a significant area of application. The stability of cotinine and trans-3'-hydroxycotinine in sewer conditions underscores their utility in estimating tobacco consumption at the community level (Banks et al., 2018).

properties

IUPAC Name

methyl (2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[3-[(2S,4R)-4-benzoyloxy-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N2O12.BrH/c1-16(33)40-23-24(41-17(2)34)26(30(38)39-5)44-28(25(23)42-18(3)35)32-13-9-12-20(15-32)21-14-22(27(36)31(21)4)43-29(37)19-10-7-6-8-11-19;/h6-13,15,21-26,28H,14H2,1-5H3;1H/q+1;/p-1/t21-,22+,23+,24+,25-,26+,28-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPUKFPHPAWMEP-QQVAJBBCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)[N+]2=CC=CC(=C2)C3CC(C(=O)N3C)OC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)[N+]2=CC=CC(=C2)[C@@H]3C[C@H](C(=O)N3C)OC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33BrN2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747068
Record name 3-[(2S,4R)-4-(Benzoyloxy)-1-methyl-5-oxopyrrolidin-2-yl]-1-(2,3,4-tri-O-acetyl-6-methyl-beta-L-glucopyranosyluronosyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3'-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide

CAS RN

146490-58-6
Record name 3-[(2S,4R)-4-(Benzoyloxy)-1-methyl-5-oxopyrrolidin-2-yl]-1-(2,3,4-tri-O-acetyl-6-methyl-beta-L-glucopyranosyluronosyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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